Didehydro-Cortistatin A

CAS No.:

Cat. No.: VC1953686

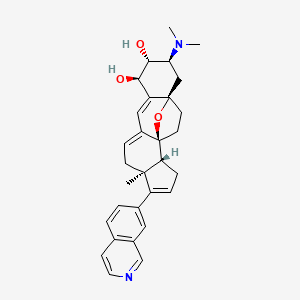

Molecular Formula: C30H34N2O3

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C30H34N2O3 |

|---|---|

| Molecular Weight | 470.6 g/mol |

| IUPAC Name | (1S,2R,6S,12R,13R,14S,16R)-14-(dimethylamino)-5-isoquinolin-7-yl-6-methyl-19-oxapentacyclo[14.2.1.01,9.02,6.011,16]nonadeca-4,8,10-triene-12,13-diol |

| Standard InChI | InChI=1S/C30H34N2O3/c1-28-10-8-21-15-23-26(33)27(34)24(32(2)3)16-29(23)11-12-30(21,35-29)25(28)7-6-22(28)19-5-4-18-9-13-31-17-20(18)14-19/h4-6,8-9,13-15,17,24-27,33-34H,7,10-12,16H2,1-3H3/t24-,25+,26+,27+,28+,29+,30+/m0/s1 |

| Standard InChI Key | HSNLDXFFYGOHED-WMHCEBKNSA-N |

| Isomeric SMILES | C[C@]12CC=C3C=C4[C@H]([C@@H]([C@H](C[C@]45CC[C@@]3([C@@H]1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

| Canonical SMILES | CC12CC=C3C=C4C(C(C(CC45CCC3(C1CC=C2C6=CC7=C(C=C6)C=CN=C7)O5)N(C)C)O)O |

Introduction

Origin and Chemical Properties

Didehydro-Cortistatin A is a synthetic analog of the natural compound Cortistatin A, which was first isolated from the marine sponge Corticium simplex in 2006 . The compound features a complex structure with a molecular formula of C30H34N2O3 and a molecular weight of 470.6 g/mol. Its chemical structure contains multiple ring systems including an isoquinoline moiety that contributes to its biological activity . The compound's unique structural features enable its specific interactions with target proteins, particularly the HIV-1 transactivator protein Tat.

The synthesis of Didehydro-Cortistatin A has been developed to overcome the limited natural availability of its parent compound, allowing for production in quantities sufficient for extensive research and potential therapeutic applications . The synthetic pathway involves multiple steps to generate the complex ring structure and ensure the proper stereochemistry required for optimal biological activity.

Mechanism of Action

Didehydro-Cortistatin A functions primarily through a highly specific mechanism targeting HIV-1 transcription. Unlike most antiretroviral drugs that target viral enzymes, Didehydro-Cortistatin A specifically binds to the basic domain of the HIV-1 Tat protein . This binding prevents Tat from interacting with the transactivation response element (TAR) of the HIV-1 genome, effectively disrupting the Tat-mediated transcriptional feedback loop that is essential for robust viral replication .

The compound exhibits remarkable potency, with an inhibitory concentration (IC50) in the low nanomolar range (approximately 1-2 nM) . This high potency reflects the compound's strong affinity for its target and its effectiveness at low concentrations. Importantly, the specificity of Didehydro-Cortistatin A for the Tat protein has been confirmed through detailed biochemical studies showing that the features required for Tat inhibition are distinct from those needed for inhibition of cyclin-dependent kinase 8 (CDK8), which is the only other known target of this compound .

Effects on Tat-TAR Interaction

Didehydro-Cortistatin A binds directly to Tat's basic domain, altering the local protein environment and rendering Tat more resistant to proteolytic digestion . This interaction effectively locks a transient conformer of Tat, blocking functions dependent on its basic domain, particularly its ability to amplify viral transcription . By preventing the formation of the Tat-TAR complex, the compound inhibits the recruitment of positive transcription elongation factor b (P-TEFb) to the HIV-1 promoter, thereby preventing efficient viral transcription .

Effects on HIV-1 Transcription and Viral Production

Didehydro-Cortistatin A demonstrates powerful effects on HIV-1 at multiple levels of the viral lifecycle, with its primary impact on viral transcription. Studies have shown that the compound reduces residual levels of viral transcription in several models of HIV latency, establishing a nearly permanent state of latency that greatly diminishes the capacity for virus reactivation .

One of the most remarkable aspects of Didehydro-Cortistatin A is its ability to induce a state of viral latency that persists even after removal of the compound. This suggests that the HIV promoter becomes epigenetically repressed following treatment, creating a durable suppression of viral activity . This property distinguishes Didehydro-Cortistatin A from conventional antiretroviral therapies, which typically lose their effectiveness once discontinued.

Quantitative Impact on Viral Reactivation

In experimental studies, Didehydro-Cortistatin A has demonstrated significant suppression of viral reactivation in various cell models:

These data highlight the compound's powerful ability to maintain HIV in a latent state even under conditions that would normally trigger viral reactivation. This property makes Didehydro-Cortistatin A particularly valuable for strategies aimed at achieving a functional cure for HIV infection.

| Compound | Mechanism | Effect on Latency | Limitations |

|---|---|---|---|

| Didehydro-Cortistatin A | Tat inhibition | Promotes deep latency | Limited clinical data |

| JQ1 | BET protein inhibition | Promotes viral reactivation | May not affect all latent reservoirs |

| 5-Aza-2'-deoxycytidine | DNA methyltransferase inhibition | Induces epigenetic changes | Non-specific effects on host genome |

While "shock and kill" approaches using latency-reversing agents aim to reactivate latent virus for elimination, Didehydro-Cortistatin A's "block-and-lock" strategy works in the opposite direction, reinforcing latency to prevent viral reactivation altogether .

Effects on Host Cell Biology

Beyond its direct effects on HIV, Didehydro-Cortistatin A also influences host cell biology in ways that may contribute to its therapeutic effects. Recent research has shown that the compound induces specific transcriptional and epigenetic changes in CD4+ T cells, promoting a tolerogenic regulatory T cell (Treg)/T helper 2 cell (Th2) phenotype and reducing inflammatory gene expression .

These immunomodulatory effects may provide additional benefits by reducing the chronic immune activation and inflammation that contribute to HIV-associated comorbidities. The compound affects cell cycle regulation, histone modification, interferon response, and T-cell lineage transcription factor genes, suggesting broad effects on cellular programs that may enhance its antiviral activity .

Additionally, Didehydro-Cortistatin A inhibits the extracellular uptake of Tat by glial cells, potentially mitigating the neurotoxic effects of this viral protein that contribute to HIV-associated neurocognitive disorders .

Current Research Status and Future Directions

Despite its promising properties, Didehydro-Cortistatin A remains in the preclinical stage of development. Research continues to explore its pharmacokinetics, safety profile, and efficacy in more complex models of HIV infection. Several research groups are working to optimize the compound's structure to enhance its specificity, potency, and drug-like properties .

Future studies will need to address several important questions:

-

The long-term safety of Didehydro-Cortistatin A in humans

-

The optimal dosing strategies for maximizing efficacy while minimizing potential side effects

-

The potential for combinations with other antiretroviral agents

-

The durability of the latency-promoting effects in clinical settings

If these challenges can be overcome, Didehydro-Cortistatin A could represent a significant advancement in HIV treatment strategies, potentially contributing to a functional cure by enabling durable control of viral replication without the need for lifelong daily therapy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume